3-[(2,4-dichlorophenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Overview
Description
7-[(2,4-dichlorobenzyl)thio]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines benzothieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorobenzyl)thio]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine involves multiple steps. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate under conventional heating conditions . The reaction typically requires the presence of heteropolyacids as catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)thio]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)thio]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of CDK2, a protein kinase involved in cell cycle regulation.
Biological Research: The compound exhibits cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.
Industrial Applications: Its unique structure allows for potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2/cyclin A2 complex . This inhibition leads to disruption of the cell cycle, inducing apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities and have been explored as CDK2 inhibitors.
Uniqueness
The uniqueness of 7-[(2,4-dichlorobenzyl)thio]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[1,5-c:4’,3’-a]pyrimidine lies in its combination of benzothieno, triazolo, and pyrimidine rings, which is not commonly found in other compounds. This unique structure contributes to its potent biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6S2/c1-10-2-5-13-15(6-10)30-18-16(13)17-23-9-24-28(17)19-25-26-20(27(18)19)29-8-11-3-4-12(21)7-14(11)22/h3-4,7,9-10H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZJNYQFBMUFCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC=NN4C5=NN=C(N35)SCC6=C(C=C(C=C6)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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